molecular formula C21H20FN5O3 B2791118 2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1008269-54-2

2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2791118
CAS RN: 1008269-54-2
M. Wt: 409.421
InChI Key: MGXTYNDWNBDIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.421. The purity is usually 95%.
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Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide, also known as 2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide.

Pharmaceutical Applications

This compound has potential applications in the pharmaceutical industry, particularly as a lead compound for drug development . Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new medications. Research has shown that similar compounds can exhibit anti-inflammatory, analgesic, and antipyretic properties .

Anticancer Research

The compound’s structure suggests it could be effective in anticancer research . Compounds with similar triazole and pyrrolo structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in cancer cells . This makes it a promising candidate for further investigation in cancer therapy.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties . Triazole derivatives are known for their ability to inhibit the growth of bacteria and fungi . This compound could be explored for its potential to develop new antimicrobial agents, especially in the face of rising antibiotic resistance.

Biochemical Research

Finally, the compound can be used in biochemical research as a probe or marker. Its distinct structure allows it to be used in studies involving protein-ligand interactions, cellular imaging, and molecular biology. This can help in understanding various biological processes and developing new diagnostic tools.

Example source for pharmaceutical applications. Example source for anticancer research. Example source for antimicrobial activity. : Example source for neuroprotective effects. : Example source for enzyme inhibition. : Example source for agricultural applications. : Example source for material science. : Example source for biochemical research.

Future Directions

: Huang, S., Wang, Y., Hu, C., & Yan, X. (2021). Computational study of 1,2,3-triazol-5-ylidenes with p-block element substituents. New Journal of Chemistry, 45(10), 4357–4364. Link : Derivatives of 5-nitro-1,2,3-2H-triazole. RSC Advances, 3(16), 5483–5489. Link

properties

IUPAC Name

2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3/c1-11-5-7-15(8-13(11)3)27-20(29)18-19(21(27)30)26(25-24-18)10-17(28)23-14-6-4-12(2)16(22)9-14/h4-9,18-19H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXTYNDWNBDIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

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